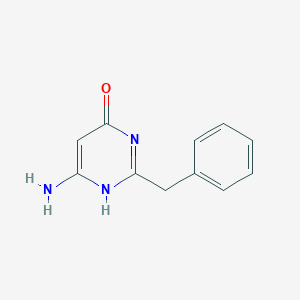

6-Amino-2-benzylpyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18280-58-5 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-amino-2-benzyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H11N3O/c12-9-7-11(15)14-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) |

InChI Key |

ZEMLOQIZGNSWCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)N |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC(=O)C=C(N2)N |

Canonical SMILES |

C1=CN=C(N=C1)CC2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 2 Benzylpyrimidin 4 Ol and Substituted Pyrimidinol Derivatives

Classical and Contemporary Synthetic Routes for Aminopyrimidinol Scaffolds

The construction of the core aminopyrimidinol structure relies on well-established and continually refined synthetic strategies. These methods primarily involve the formation of the pyrimidine (B1678525) ring through condensation reactions and subsequent modifications to introduce structural diversity.

Condensation Reactions in Pyrimidine Synthesis

The cornerstone of pyrimidine synthesis is the condensation reaction, which typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. chemicalbook.comslideshare.net A prevalent method for synthesizing 6-aminopyrimidin-4-ols is the reaction of a β-ketoester with an appropriate amidine. For instance, the Pinner synthesis involves the condensation of a non-N-substituted amidine with a β-keto ester or a β-diketone in the presence of an acid catalyst to form the pyrimidine ring. slideshare.net

Specifically for 6-aminopyrimidin-4-ol derivatives, cyanoacetates are valuable starting materials. Their condensation with N-C-N fragments, such as guanidine (B92328) or thiourea, leads to the formation of 6-aminopyrimidin-4-ols. thieme-connect.de For example, the reaction of ethyl cyanoacetate (B8463686) with benzamidine (B55565) hydrochloride in the presence of sodium ethoxide yields 6-amino-2-phenylpyrimidin-4-ol. thieme-connect.de This approach is versatile and allows for the introduction of various substituents on the pyrimidine core by selecting appropriately substituted starting materials.

A variety of multicomponent reactions, such as the Biginelli reaction, also provide access to pyrimidine scaffolds, which can then be further functionalized. chemicalbook.comtandfonline.com These one-pot reactions offer an efficient and atom-economical route to highly functionalized pyrimidines. organic-chemistry.org

Functional Group Modifications for Structural Diversification

Following the construction of the pyrimidine core, functional group modifications are employed to generate a diverse library of derivatives. rsc.org These modifications can target various positions of the pyrimidine ring.

Common transformations include:

Nucleophilic Aromatic Substitution: The pyrimidine ring is susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, especially if leaving groups such as halogens are present. chemicalbook.commdpi.com This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to create diverse substitution patterns.

Electrophilic Substitution: While less common due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution can occur at the 5-position, which is the most electron-rich. chemicalbook.com Reactions like halogenation, nitration, and formylation have been reported on substituted pyrimidines. chemicalbook.com

Side-Chain Manipulation: Functional groups attached to the pyrimidine ring can be modified. For example, a benzyl (B1604629) group at the C2 position can be further functionalized on the phenyl ring, or a methyl group can be oxidized or halogenated to introduce new reactive handles.

These classical and contemporary methods provide a robust foundation for the synthesis of a wide array of aminopyrimidinol derivatives, enabling the exploration of structure-activity relationships.

Advanced Catalytic Approaches in Benzylpyrimidinol Chemistry

To enhance the efficiency, selectivity, and scope of benzylpyrimidinol synthesis, advanced catalytic methods have been increasingly adopted. These approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. ethz.chmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the pyrimidine core is an excellent substrate for these transformations. rsc.orgnih.govyoutube.com The Heck, Sonogashira, and Suzuki reactions are particularly valuable for introducing carbon-carbon bonds at specific positions of the pyrimidine ring, often starting from a halogenated pyrimidine precursor. researchgate.net

Suzuki Coupling: This reaction involves the coupling of a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl or vinyl substituents. researchgate.netnih.gov For instance, a 2-chloropyrimidine (B141910) can be coupled with a benzylboronic acid to install the benzyl group. The use of water-soluble palladium catalysts can facilitate these reactions in aqueous media, offering a greener alternative. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with a halopyrimidine using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgyoutube.com This method is instrumental in synthesizing alkynyl-substituted pyrimidines, which can serve as versatile intermediates for further transformations.

Heck Reaction: The Heck reaction couples a halopyrimidine with an alkene. youtube.com This allows for the introduction of alkenyl substituents, which can be further modified.

These palladium-catalyzed methods provide powerful tools for the late-stage functionalization of the pyrimidine scaffold, enabling the rapid generation of diverse libraries of benzylpyrimidinol derivatives. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki | Halopyrimidine + Boronic Acid/Ester | Palladium Catalyst + Base | C-C (Aryl/Vinyl) |

| Sonogashira | Halopyrimidine + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | C-C (Alkynyl) |

| Heck | Halopyrimidine + Alkene | Palladium Catalyst | C-C (Alkenyl) |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netrsc.org The synthesis of pyrimidine derivatives has greatly benefited from this technology. researchgate.netcdnsciencepub.com

Microwave irradiation can be effectively applied to various steps in the synthesis of benzylpyrimidinols, including:

Cyclocondensation Reactions: The formation of the pyrimidine ring via condensation reactions can be significantly expedited under microwave conditions. tandfonline.comtubitak.gov.tr

Palladium-Catalyzed Cross-Coupling: Microwave heating can enhance the efficiency of Suzuki, Sonogashira, and Heck reactions, often reducing the required catalyst loading and reaction times.

Functional Group Manipulations: Many functional group transformations can be performed more efficiently under microwave irradiation.

The use of microwave-assisted protocols not only accelerates the synthetic process but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. researchgate.netcdnsciencepub.com

Strategic Protection/Deprotection Methodologies in Complex Aminopyrimidinol Synthesis (e.g., Boc Protecting Groups)

In the synthesis of complex molecules containing multiple functional groups, such as 6-amino-2-benzylpyrimidin-4-ol and its derivatives, the use of protecting groups is often indispensable. numberanalytics.comfiveable.me Protecting groups temporarily mask reactive functional groups to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. fiveable.meorganic-chemistry.org

In the context of aminopyrimidinol synthesis, the amino group at the 6-position can be protected with a Boc group. nih.gov This protection allows for selective reactions to be carried out at other positions of the molecule, such as N-alkylation or palladium-catalyzed cross-coupling on a halogenated precursor. researchgate.netsioc-journal.cn For instance, the N1 position of a uracil (B121893) derivative can be Boc-protected to allow for selective alkylation at the N3 position. researchgate.net

The choice of protecting group strategy is crucial and often relies on the principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other. numberanalytics.com For example, an acid-labile Boc group could be used alongside a base-labile or hydrogenation-labile protecting group.

Example of Boc Protection/Deprotection:

Protection: The amino group of a pyrimidine derivative is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or DMAP to form the N-Boc protected compound. nih.gov

Reaction: The desired synthetic transformation is carried out on the protected molecule.

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. nih.govfishersci.co.uk

The strategic use of protecting groups like Boc is a key element in the successful synthesis of complex and highly functionalized this compound derivatives.

Design and Preparation of Bioisosteric Analogs and Derivatives

The design of bioisosteric analogs is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. nih.govacs.orgnih.govcambridgemedchemconsulting.com Bioisosteres are functional groups or molecules that have similar steric, electronic, and solubility characteristics, which can lead to comparable biological effects. nih.gov This approach is often employed to address issues such as metabolic instability, toxicity, or poor bioavailability.

In the context of this compound, bioisosteric modifications can be introduced at various positions of the pyrimidine ring or on the benzyl substituent. Research has focused on creating analogs that mimic the structural features of the parent compound while offering potential advantages in their biological profiles.

A notable example involves the synthesis of bioisosteric analogs of 2-alkoxy-6-benzylpyrimidin-4(3H)-ones, which are structurally related to the target compound. researchgate.net In these studies, the benzyl group was replaced with a 1-(2,6-difluorophenyl)cyclopropyl group. This modification serves as a bioisosteric replacement for the benzyl moiety, introducing a more rigid and metabolically stable fragment. The synthesis of these analogs proceeds through a multi-step sequence starting from 2-(2,6-difluorophenyl)acetonitrile. researchgate.net

The general synthetic approach to 6-aminopyrimidin-4-ol derivatives involves the condensation of a β-ketoester or its equivalent with a suitable amidine, most commonly guanidine. thieme-connect.degoogle.com For the synthesis of this compound, the key starting materials would be an appropriate β-ketoester bearing a benzyl group and guanidine.

A representative procedure for a closely related analog, 6-amino-2-phenylpyrimidin-4-ol, involves the reaction of ethyl benzoylacetate with guanidine hydrochloride in the presence of a base like sodium ethoxide. thieme-connect.de This reaction, known as the Remlinger synthesis, is a versatile method for accessing a wide range of substituted pyrimidines.

The table below summarizes the synthesis of various substituted 6-aminopyrimidin-4-ol derivatives, showcasing the versatility of the cyclocondensation reaction.

| Compound Name | R1 | R2 | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 6-Amino-2-phenylpyrimidin-4-ol | H | Phenyl | Ethyl benzoylacetate, Guanidine hydrochloride | NaOEt, EtOH, reflux | 70 | thieme-connect.de |

| 6-Amino-2-methyl-5-propylpyrimidin-4-ol | Propyl | Methyl | Ethyl 2-acetylpentanoate, Guanidine | Base, Solvent | - | - |

| 2-Amino-6-benzyl-5-isopropylpyrimidin-4-ol | Isopropyl | Benzyl | Ethyl 2-benzyl-3-methylbutanoate, Guanidine | Base, Solvent | - | google.com |

| 6-Amino-5-ethyl-2-(4-methoxyphenyl)pyrimidin-4-ol | Ethyl | 4-Methoxyphenyl | Ethyl 2-(4-methoxybenzoyl)butanoate, Guanidine | Base, Solvent | - | - |

| 2-Amino-6-(3-fluorobenzyl)pyrimidin-4-ol | H | 3-Fluorobenzyl | Ethyl 3-(3-fluorophenyl)-2-oxopropanoate, Guanidine | Base, Solvent | - | - |

Table 1: Synthesis of Substituted 6-Aminopyrimidin-4-ol Derivatives

Elucidation of Molecular Mechanisms and Target Identification for Aminobenzylpyrimidinol Compounds

Protein Target Elucidation via Affinity Purification and Mass Spectrometry

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying the protein interaction partners of a small molecule. frontiersin.orgiaanalysis.com This method utilizes a "bait" molecule, in this case, a derivative of the aminobenzylpyrimidinol compound, which is immobilized on a solid support. This bait is then incubated with a cell lysate, allowing its protein targets to bind. After washing away non-specific proteins, the bound proteins are eluted and identified using mass spectrometry. iaanalysis.com

The general workflow involves introducing a tagged version of the aminobenzylpyrimidinol into cells, allowing it to bind to its intracellular targets. The cells are then lysed, and the protein complexes containing the tagged compound are purified using affinity chromatography. iaanalysis.com The purified proteins are then digested into smaller peptides, which are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thus identify the proteins. frontiersin.orgnih.gov This unbiased approach allows for the discovery of novel protein targets and provides a comprehensive overview of the compound's interactions within the cellular environment. frontiersin.org While specific AP-MS studies for 6-Amino-2-benzylpyrimidin-4-ol were not identified in the search results, this methodology remains a crucial tool for elucidating the complete target profile of this class of compounds.

Enzyme Inhibition Kinetics and Characterization

Certain aminobenzylpyrimidinol derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These agents, often referred to as microtubule-destabilizing agents, interfere with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govmdpi.com By binding to tubulin, the protein subunit of microtubules, these inhibitors prevent the formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis (programmed cell death). mdpi.com Some of these compounds have been shown to bind to the colchicine-binding site on tubulin. nih.govmdpi.com The disruption of the microtubule network is a key mechanism behind the anti-cancer properties of these compounds. mdpi.com

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors. nih.gov Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA and RNA synthesis and cell death. nih.govpharmacologyeducation.org This mechanism makes DHFR a significant target for antimicrobial and anticancer therapies. pharmacologyeducation.orgwikipedia.orgrjraap.com Aminobenzylpyrimidinol and its related structures, particularly those with a 2,4-diaminopyrimidine (B92962) motif, are recognized as non-classical antifolates that can act as DHFR inhibitors. rjraap.com For instance, Piritrexim, a lipid-soluble DHFR inhibitor, has demonstrated efficacy against Pneumocystis carinii and Toxoplasma gondii with IC50 values of 0.038 and 0.011 μM, respectively. medchemexpress.com Another example, Trimetrexate, potently inhibits human and Toxoplasma gondii DHFR with IC50 values of 4.74 nM and 1.35 nM, respectively. medchemexpress.com

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. frontiersin.org Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP), the natural substrate for these enzymes. frontiersin.orgnih.govnih.gov These ATP-competitive inhibitors bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate and thereby blocking the signaling cascade. mdpi.comrcsb.org Derivatives of this compound have been investigated for their ability to inhibit various kinases. For example, a 7-azaindole (B17877) derivative, Pexidartinib, inhibits CSF1R with an IC50 of 13 nM by forming hydrogen bonds with key residues in the ATP-binding pocket. mdpi.com Similarly, Ibrutinib, which contains an oxindole (B195798) core, is a potent irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 8.2 nM. mdpi.com

Table 1: Kinase Inhibition by Aminobenzylpyrimidinol Derivatives and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound Class/Example | Target Kinase(s) | Inhibition Type | Potency (IC50) |

|---|---|---|---|

| 7-Azaindole derivative (Pexidartinib) | CSF1R | ATP-competitive | 13 nM mdpi.com |

| Oxindole derivative (Ibrutinib) | BTK | ATP-competitive | 8.2 nM mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR | ATP-competitive | - |

| Bivalent inhibitors | Pim1, p38α, EGFR | ATP-competitive | - nih.gov |

The inhibitory activity of aminobenzylpyrimidinol-related structures extends to other enzyme systems as well.

α-Amylase: This enzyme is responsible for the breakdown of starch into simpler sugars. mdpi.comwikipedia.org Inhibition of α-amylase can help control post-meal blood sugar levels, making it a target for managing type 2 diabetes. mdpi.comnih.govnih.gov Plant-derived compounds, particularly flavonoids and phenols, have shown significant α-amylase inhibitory activity. nih.gov For instance, an aqueous extract of Salvia lavandulifolia demonstrated an IC50 of 0.99 mg/mL for α-amylase inhibition. mdpi.com

Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govyoutube.com Inhibiting AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govyoutube.com Peptides derived from food proteins have been shown to possess AChE inhibitory activity. nih.gov

Receptor Binding Studies and Selectivity Profiling

Histamine (B1213489) receptors are a class of G protein-coupled receptors that mediate the effects of histamine in the body. psu.eduebi.ac.uk The H3 and H4 receptors are particularly relevant in the central nervous system and the immune system, respectively. nih.gov Due to structural similarities between the H3 and H4 receptors, many ligands exhibit affinity for both. frontiersin.org However, selective ligands have been developed. For example, (+/-)-alpha,beta-dimethylhistamine is a potent and selective H3 receptor agonist. nih.gov The development of selective H4 receptor antagonists like JNJ 7777120 has been crucial for studying the role of this receptor in inflammatory and allergic conditions. frontiersin.org

The 5-HT2C receptor is a subtype of serotonin (B10506) receptor that is primarily expressed in the central nervous system and is involved in regulating mood, appetite, and other behaviors. wikipedia.org It is a target for drugs used to treat obesity, schizophrenia, and substance abuse. nih.govnih.gov The development of selective 5-HT2C receptor agonists is a key area of research. For instance, LP352 is a potent and selective 5-HT2C agonist with a binding affinity of 44 nM and over 227-fold selectivity against the 5-HT2A and 5-HT2B receptors. aesnet.org Another compound, BI-4752, is a full 5-HT2C agonist with an EC50 of 11 nM and high selectivity over the 5-HT2A and 5-HT2B subtypes. opnme.com

In-Depth Analysis Reveals Limited Public Data on the Cellular Mechanisms of this compound

Despite significant interest in the biological activities of pyrimidine (B1678525) derivatives, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed research on the specific cellular pathway perturbations induced by the chemical compound this compound.

While the broader class of aminobenzylpyrimidinol compounds has been a subject of study for various therapeutic applications, specific data concerning the effects of this compound on cellular processes such as cell cycle arrest and the spindle assembly checkpoint remains largely unpublished in accessible scientific databases.

Furthermore, the spindle assembly checkpoint (SAC) is a crucial surveillance mechanism in mitosis that ensures the proper segregation of chromosomes. Perturbation of the SAC by chemical agents can lead to mitotic arrest and, ultimately, cell death, a mechanism exploited by some anticancer drugs. However, direct evidence from dedicated studies on this compound's interaction with these pathways is not currently available.

The scientific community has explored the synthesis and cytotoxic activities of various related pyrimidine structures. These studies often serve as a preliminary step in drug discovery, identifying compounds with potential therapeutic value. However, without follow-up research to determine the precise mechanism of action, the understanding of how these molecules function at a cellular level remains incomplete.

In light of the current available data, a detailed exposition on the cellular pathway perturbation analysis of this compound, including specific research findings and data tables on cell cycle arrest and spindle assembly checkpoint modulation, cannot be constructed. The absence of such specific data underscores a gap in the current scientific literature and highlights an area for future research to explore the full therapeutic potential of this compound.

Structure Activity Relationship Sar and Rational Molecular Design of Benzylpyrimidinol Scaffolds

Impact of Substituent Modifications on Biological Potency

The biological potency of benzylpyrimidinol derivatives is highly sensitive to the nature and position of various substituents. For related aminopyrimidine scaffolds, which are often explored as kinase inhibitors, the 2-amino group is crucial as it typically forms a key hydrogen bond with the backbone carbonyl in the hinge region of the target kinase. nih.gov

Research into 2,4,5-trisubstituted pyrimidines as potential inhibitors for enzymes like Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and P. falciparum protein kinase 6 (PfPK6) has provided significant insights. Initial modifications involving the truncation of an amide group and a 4-(pyrrolidinyl)piperidine moiety from a lead compound resulted in a complete loss of inhibitory activity, highlighting the importance of these peripheral groups for binding. nih.gov Further exploration with various substituted anilines at the 2-position, including those with electron-donating and electron-withdrawing groups, also failed to produce significant inhibition, reinforcing that a simple aniline (B41778) is insufficient for activity on these particular kinase targets. nih.gov

In another series of 2,4-diaminopyrimidines developed as c-Jun N-terminal kinase (JNK) inhibitors, optimization of the substituents on the pyrimidine (B1678525) scaffold led to the discovery of compounds with good cellular potency and favorable in vivo profiles. rsc.org The introduction of specific alkyl groups at the 6-position of 2,4-diaminopyrimidines was a key strategy in developing potent histamine (B1213489) H4 receptor antagonists. researchgate.net

The table below illustrates how modifications to a generalized aminopyrimidine scaffold can impact inhibitory activity against specific kinases.

| Compound ID | Core Scaffold | R Group (at C2-position) | Kinase Target | Biological Activity | Reference |

|---|---|---|---|---|---|

| 4a | 2-Amino-5-substituted-pyrimidine | Aniline | PfGSK3 / PfPK6 | Inactive | nih.gov |

| 4b | 2-Amino-5-substituted-pyrimidine | 4-Chloroaniline | PfGSK3 / PfPK6 | Inactive | nih.gov |

| 4e | 2-Amino-5-substituted-pyrimidine | 4-Methoxyaniline | PfGSK3 / PfPK6 | Inactive | nih.gov |

| 4h | 2-Amino-5-substituted-pyrimidine | Benzylamine | PfGSK3 / PfPK6 | Inactive | nih.gov |

Positional Isomerism and Stereochemical Influences on Activity

The spatial arrangement of atoms and functional groups in a molecule, defined by positional isomerism and stereochemistry, plays a critical role in its interaction with biological targets. The specific location of substituents on the pyrimidine and benzyl (B1604629) rings can dramatically alter binding affinity and efficacy.

For instance, in a series of 6-aryl-2-benzoyl-pyridines designed as tubulin polymerization inhibitors, the precise positioning of aryl groups was fundamental to their potent antiproliferative properties. nih.gov Although not benzylpyrimidinols, these findings on a related heterocyclic scaffold underscore the principle that the geometric relationship between aromatic systems is key to fitting within a protein's binding pocket. nih.gov

Stereochemistry, the three-dimensional arrangement of a molecule, is also a crucial determinant of biological activity. The base hydrolysis of cobalt complexes like trans-[Co(en)2(py)Cl]2+ demonstrates how different stereoisomers (cis vs. trans) exhibit distinct reaction rates and product distributions. researchgate.net While this example is from inorganic chemistry, the underlying principle that stereoisomers can have different chemical and physical properties translates directly to drug-receptor interactions, where a biological target will often selectively bind to only one enantiomer or diastereomer of a chiral drug molecule.

Core Pyrimidine Ring Modifications and Their Pharmacological Implications

One common strategy is to fuse the pyrimidine ring with other heterocyclic systems. For example, the synthesis of pyrimido[4,5-b]quinolones from 6-aminopyrimidin-4-one derivatives creates a more complex, rigid scaffold that can present its functional groups in a different orientation for target binding. researchgate.net Such hybrid structures often exhibit novel biological activities. nih.govresearchgate.net

Replacing the pyrimidine ring with a bioisosteric equivalent is another key strategy in rational drug design. For example, a pyridinylimidazole system was used as a bioisostere for a 1,5-diarylpyrazole motif in the development of MAPKp38 inhibitors. ufrj.br In the context of benzylpyrimidinols, replacing the pyrimidine core with other nitrogen-containing heterocycles like pyridine (B92270) or imidazole (B134444) could modulate the compound's electronic properties and hydrogen bonding capacity, leading to altered target interactions. Studies on pyrimidine-based drugs have shown their wide applicability, from anticancer agents targeting EGFR to antibacterial compounds. nih.gov The specific arrangement of nitrogen atoms in the pyrimidine ring is key to its unique physicochemical attributes that are leveraged across this broad spectrum of activities. nih.gov

The table below provides examples of how the core pyrimidine ring is incorporated into more complex systems.

| Original Scaffold | Modified Scaffold | Synthetic Precursor | Potential Pharmacological Target Class | Reference |

|---|---|---|---|---|

| Pyrimidine | Pyrimido[4,5-b]indole | Not Specified | Kinase (EGFR, PDGFR-β) | ufrj.br |

| 6-Aminopyrimidin-4-one | Pyrimido[4,5-b]quinolone | 6-Aminopyrimidin-4-one | Various | researchgate.net |

| Pyrimidine | N-(pyrimidin-2-yl)benzenesulfonamide | Pyrimidine and Sulfonamide | Kinase (EGFR/HER2) | nih.gov |

Benzyl Group Modifications and Substituent Effects on Biological Profiles

The benzyl group in 6-Amino-2-benzylpyrimidin-4-ol is a primary site for modification to optimize biological activity. Altering the substituents on the phenyl ring of the benzyl group can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting how it fits into and interacts with its biological target.

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, medicinal chemistry efforts led to the identification of potent compounds with nanomolar inhibitory activity. nih.gov These studies demonstrated a strong correlation between the inhibitory potency of the compounds and their activity in non-small cell lung cancer cells. nih.gov

Similarly, in the optimization of betulinic acid derivatives as HIV inhibitors, an N-benzylpyrimidin-4-amine fragment was incorporated. This modification resulted in a compound with an EC50 value of 0.037 μM, indicating potent antiviral activity. nih.gov In a different study on GPR52 agonists, modifications to a 4-benzylpyridin-2-yl amino benzamide (B126) scaffold showed that substituents on the benzyl ring were critical. nih.gov For example, adding substituents at the 4-position of the benzyl ring (Ring A in the study) was not tolerated and led to a significant decrease in potency. nih.gov

The following table summarizes the effects of different substituents on the benzyl (or related aryl) group on the biological activity of pyrimidine derivatives.

| Core Structure | Benzyl/Aryl Group Modification | Target | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine | Various substitutions | USP1/UAF1 | Led to nanomolar inhibitors | nih.gov |

| Betulinic acid derivative | Incorporation of N-benzylpyrimidin-4-amine | HIV | Potent activity (EC50 = 0.037 μM) | nih.gov |

| 3-((4-Benzylpyridin-2-yl)amino)benzamide | Substitution at 4-position of benzyl ring | GPR52 | Significant decrease in potency | nih.gov |

Strategic Ligand Optimization for Enhanced Target Affinity and Selectivity

Optimizing a ligand for high affinity and selectivity is a central goal of rational drug design. This involves modifying the lead compound to maximize favorable interactions with the intended target while minimizing interactions with off-target molecules, which can cause side effects.

Computational methods are integral to this process. Molecular docking, for example, allows researchers to simulate the binding of a ligand to a receptor's active site, providing insights into binding modes and affinities. openaccessjournals.com This information guides the design of new derivatives with improved properties. openaccessjournals.com Structure-based drug design can be particularly powerful for improving selectivity. For instance, if a target protein has a unique feature, such as a charged amino acid residue (e.g., Asp48 in PTP1B) that is absent in related off-targets, a ligand can be designed with a complementary charge to create a specific, high-affinity interaction. nih.gov

Ligand flexibility is another important consideration. Modifying a molecule to "lock" it into a specific conformation that is better accommodated by the target receptor can enhance binding affinity. nih.gov Furthermore, strategies like scaffold hopping, where the core structure of a molecule is replaced by a functionally equivalent but structurally novel one, can lead to compounds with improved properties, such as better metabolic stability or novel intellectual property. cresset-group.com

Computational Chemistry and in Silico Approaches in Aminobenzylpyrimidinol Research

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of aminobenzylpyrimidinol derivatives, docking simulations are instrumental in elucidating the binding modes of these compounds within the active sites of various protein targets.

Research on structurally related aminodimethylpyrimidinol derivatives has demonstrated the power of molecular docking in understanding target affinity and selectivity. For instance, docking studies of a novel aminodimethylpyrimidinol derivative, compound 6O, revealed key interactions within the ATP-binding site of Fibroblast Growth Factor Receptor 4 (FGFR4). These simulations showed that the dimethyl groups on the pyrimidine (B1678525) ring could lead to steric clashes with the hinge region of other FGFR subtypes, thus explaining the compound's high selectivity for FGFR4. nih.govresearchgate.net The docking results also highlighted the importance of substituents on the phenyl ring for forming strong binding interactions. nih.govresearchgate.net

The general process of molecular docking involves preparing the 3D structures of both the ligand (e.g., "6-Amino-2-benzylpyrimidin-4-ol") and the target protein. The ligand's conformation is then systematically sampled within the defined binding site of the protein, and the binding affinity for each pose is estimated using a scoring function. The results can guide the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of conformational changes and the stability of the binding over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

In the context of aminopyrimidine research, MD simulations have been employed to validate docking poses and to assess the stability of ligand-protein complexes. For instance, MD simulations of pyrido[2,3-d]pyrimidine (B1209978) derivatives bound to human thymidylate synthase were performed for up to 1000 nanoseconds to confirm the stability of the interactions observed in docking studies. nih.gov Similarly, MD simulations were used to evaluate the stability of aminopyrimidine derivatives as potential protease inhibitors for various flaviviruses, ensuring that the identified hits maintained stable interactions within the binding site. nih.gov

These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate understanding of the binding thermodynamics and kinetics. The insights gained from MD simulations are crucial for optimizing the lead compounds to enhance their binding affinity and residence time at the target.

Virtual Screening Techniques for Novel Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening.

For the discovery of novel aminobenzylpyrimidinol analogs, virtual screening can be employed in several ways. One approach is ligand-based virtual screening, where a known active molecule is used as a template to search for compounds with similar physicochemical properties. Another, more common, approach is structure-based virtual screening, which utilizes the 3D structure of the target protein to dock a large library of compounds and rank them based on their predicted binding affinity.

A consensus virtual screening approach, combining multiple computational methods, was successfully used to identify aminopyrimidine derivatives as multiflavivirus antiviral compounds from a dataset of 7.6 million compounds. nih.gov This highlights the power of virtual screening in navigating vast chemical spaces to find promising new drug candidates. The process typically involves several stages of filtering, starting with rapid, less computationally intensive methods and progressing to more accurate, but slower, techniques for the most promising hits.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. A key application of cheminformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

For aminobenzylpyrimidinol research, QSAR studies can be invaluable in predicting the activity of untested analogs and in guiding the design of new compounds with improved potency. The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. mui.ac.irfrontiersin.orgresearchgate.net

QSAR models have been successfully developed for various pyrimidine derivatives to predict their inhibitory activity against targets like VEGFR-2 and influenza virus neuraminidase. mui.ac.ir These models provide insights into the structural features that are crucial for activity, which can then be used to prioritize the synthesis of new, potentially more active, compounds.

In silico Prediction of Pharmacokinetic Properties and Molecular Interaction Profiles

A significant challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models play a crucial role in the early stages of drug discovery by identifying compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

For "this compound" and its derivatives, various computational tools can be used to predict key ADMET parameters. These predictions are based on the compound's structure and physicochemical properties. For example, parameters like lipophilicity (logP), aqueous solubility, and polar surface area can be calculated to estimate a compound's potential for oral absorption. researchgate.net

Several studies on pyrimidine derivatives have incorporated in silico ADMET predictions to evaluate their drug-likeness. researchgate.netnih.govnih.gov These analyses can predict properties such as blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes, which are critical for metabolism. researchgate.net By flagging potential liabilities early on, these computational models help to prioritize compounds with a higher probability of success in preclinical and clinical development.

Translational Perspectives and Future Research Trajectories

Emerging Applications of Substituted Aminopyrimidinols

Substituted aminopyrimidinols, a class to which 6-Amino-2-benzylpyrimidin-4-ol belongs, are at the forefront of medicinal chemistry due to their structural similarity to the pyrimidine (B1678525) bases of DNA and RNA. ontosight.ai This inherent biocompatibility makes them prime candidates for developing novel therapeutic agents with a wide spectrum of pharmacological activities. researchtrend.net Researchers are actively exploring their potential across several key areas.

Anticancer and Kinase Inhibition: A significant area of application for pyrimidine derivatives is in oncology. mdpi.comresearchgate.net They can interfere with the synthesis of nucleic acids in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. researchgate.netontosight.ai Specifically, substituted pyrimidines are being developed as dual-target kinase inhibitors, a strategy aimed at improving therapeutic effectiveness and overcoming drug resistance. mdpi.com For instance, pyrazolo[1,5-a]pyrimidines have shown potent activity as protein kinase inhibitors, targeting enzymes like EGFR, B-Raf, and CDKs, which are crucial in cancer cell signaling pathways. nih.gov The benzyl (B1604629) group, as seen in this compound, is a feature in some compounds designed for high receptor affinity. nih.gov

Antimicrobial and Antiviral Agents: The pyrimidine scaffold is a cornerstone in the development of antimicrobial and antiviral drugs. researchgate.netontosight.ai Derivatives have shown efficacy against various bacterial and fungal strains, with some compounds exhibiting greater potency than established drugs like cefadroxil (B1668780) and fluconazole. researchtrend.net For example, 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have demonstrated effectiveness against multidrug-resistant bacteria such as MRSA and VRE. researchtrend.net In antiviral research, pyrimidine analogs are crucial. researchgate.net Research into derivatives of 2-alkoxy-6-benzylpyrimidin-4(3Н)-one has yielded compounds with high anti-HIV activity. researchgate.net

Anti-inflammatory and Antioxidant Properties: Chronic inflammation is implicated in numerous diseases, and pyrimidine derivatives are being investigated for their anti-inflammatory potential. rsc.org They can inhibit key inflammatory mediators like COX-2, prostaglandin (B15479496) E2, and various interleukins. researchgate.netrsc.org Furthermore, the incorporation of nitrogen atoms into phenolic-like rings, as in 5-pyrimidinols, has led to the development of highly potent radical-trapping antioxidants. researchgate.net These compounds can function synergistically with other antioxidants, offering a promising strategy for mitigating oxidative stress. researchgate.net

Other Therapeutic Areas: The versatility of the pyrimidine ring allows for its application in a broad range of other therapeutic areas, including the development of agents for cardiovascular, neurological, and metabolic disorders. researchtrend.netresearchgate.net For instance, certain aminopyrimidine derivatives have been investigated as ligands for histamine (B1213489) H3 receptors, which are targets for treating neurological and psychiatric conditions. nih.gov

Integration of Advanced Methodologies in Pyrimidine Research

The exploration of substituted aminopyrimidinols is propelled by significant advancements in synthetic organic chemistry. Modern methodologies enable the efficient and precise construction of complex pyrimidine derivatives, facilitating the exploration of their structure-activity relationships (SAR). nih.gov

Modern Synthetic Strategies: Contemporary research has moved towards more efficient and environmentally friendly synthesis methods. mdpi.com Key approaches include:

Multicomponent Reactions (MCRs): Reactions like the Biginelli-type reaction allow for the one-pot synthesis of pyrimidine hybrids, improving efficiency and atom economy, often under solvent-free conditions. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction times and often improves yields for the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.netnih.gov

Advanced Catalysis: Palladium-catalyzed cross-coupling reactions and the use of specialized catalysts like PNP-Ir–pincer complexes have become invaluable tools. nih.govrsc.org These methods allow for the introduction of diverse functional groups, which is crucial for fine-tuning the biological activity of the molecules. nih.gov

Green Chemistry Protocols: There is an increasing emphasis on sustainable chemistry, utilizing environmentally benign solvents and reagents to reduce the ecological footprint of chemical synthesis. mdpi.com

Novel Annulation Techniques: Researchers have developed innovative methods for ring formation, such as K₂S₂O₈-facilitated oxidative annulation and TEMPO-mediated [3+3] annulation, to create the core pyrimidine structure. nih.govrsc.org

These advanced methods not only accelerate the discovery of new compounds but also allow for the creation of extensive compound libraries necessary for high-throughput screening and detailed SAR studies.

Table 1: Advanced Methodologies in Pyrimidine Synthesis

| Methodology | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product containing structural features from all components. mdpi.comresearchgate.net | High efficiency, atom economy, reduced waste, operational simplicity. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatic rate enhancements. nih.gov | Rapid reaction times, improved yields, higher product purity. mdpi.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | Forms carbon-carbon or carbon-heteroatom bonds using a palladium catalyst, enabling diverse functionalization. nih.gov | High functional group tolerance, allows for structural diversity. nih.gov |

| Oxidative Annulation Reactions | Involves the formation of a ring system through an oxidation process, often using catalysts like copper or oxidants like K₂S₂O₈. rsc.org | Provides direct routes to pyrimidine cores from simple precursors. rsc.org |

| Green Chemistry Approaches | Employs principles to reduce or eliminate the use or generation of hazardous substances. mdpi.com | Environmental sustainability, increased safety, use of renewable resources. mdpi.com |

Collaborative Research Paradigms in Academic and Industrial Settings

The translation of a compound like this compound from a laboratory curiosity to a viable product is a complex endeavor that increasingly relies on the synergy between academic institutions and industrial partners. The traditional model of industry simply funding academic research has evolved into more integrated and collaborative paradigms. acs.org

Shifting Collaboration Models: A significant paradigm shift has been observed in academia-industry collaborations over the past decade. acs.org The trend is moving away from broad, non-specific funding to more focused, project-based partnerships. acs.org In these symbiotic relationships, academic labs may gain access to proprietary compound libraries and screening technologies from industry, while industrial partners benefit from the innovative basic research and novel discoveries originating in academia. acs.org This approach aims to make research and development more time- and cost-efficient for both parties. acs.org

Integrating Research Paradigms: Effective collaboration also requires an understanding of the different philosophical underpinnings of research. caul.edu.au Research can be broadly framed within paradigms such as positivism (quantitative, experimental), interpretivism (qualitative, understanding context), and pragmatism (mixed-methods, problem-focused). hilarispublisher.com While academic research often thrives within an interpretivist or critical paradigm, industrial R&D is typically grounded in a positivist approach focused on measurable outcomes. Successful collaborations often adopt a pragmatic approach, utilizing the most appropriate methods from any paradigm to solve the research problem at hand. hilarispublisher.com

Frameworks for Managing Collaboration: To facilitate these complex interactions, structured management methodologies are being implemented. lsbu.ac.uk Universities are establishing dedicated units, sometimes modeled after corporate Project Management Offices (PMOs), to support collaborative research projects. lsbu.ac.uk These offices provide standardized tools, best practices, and dedicated management for complex, often international, research programs. lsbu.ac.uk This structured approach helps manage everything from initial proposals and intellectual property agreements to project execution and reporting, ensuring that collaborations are delivered successfully and efficiently. lsbu.ac.uklsbu.ac.uk This professionalization of research management is crucial for navigating the differing cultures, timelines, and objectives of academic and industrial partners.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-2-benzylpyrimidin-4-ol, and how are intermediates purified?

- Methodological Answer : A common approach involves refluxing 6-amino-2-methylpyrimidin-4-ol with benzyl halides or alcohols in ethanol, followed by purification via crystallization. For example, a related synthesis () used paraformaldehyde and diethanolamine in ethanol under 24-hour reflux, with glacial acetic acid added to induce crystallization. Solvent selection (e.g., absolute ethanol) and reaction time are critical to minimize side products. Purification typically involves recrystallization from water or ethanol, monitored by TLC for yield optimization.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl to confirm substitution patterns and benzyl group integration.

- IR Spectroscopy : Identify key functional groups (e.g., -NH stretching at ~3300 cm, hydroxyl at ~3200 cm) .

- Elemental Analysis : Verify C/H/N ratios to confirm molecular composition.

- HPLC : Assess purity using a C18 column with UV detection (e.g., 254 nm) and a water-acetonitrile gradient.

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., KCO for deprotonation).

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield, as seen in analogous pyrimidine syntheses (e.g., used 10-hour reflux; microwave could shorten this).

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., used DFT for pyrimidine analogs).

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to understand aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by in vitro assays.

Q. How should researchers resolve contradictions in spectral data or unexpected reactivity?

- Methodological Answer :

- X-Ray Crystallography : Resolve structural ambiguities using single-crystal diffraction (SHELX programs are widely used for small-molecule refinement; ).

- 2D NMR Techniques : Employ HSQC or NOESY to assign overlapping proton signals and confirm spatial proximity of substituents.

- Isotopic Labeling : Use -labeled precursors to track amino group behavior in complex reactions.

Q. What strategies are recommended for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity Screening : Use MTT assays on cell lines, with IC calculations via nonlinear regression.

- Metabolic Stability : Assess in vitro liver microsome models to predict pharmacokinetic profiles.

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Detailed Protocols : Document exact molar ratios, solvent batches, and equipment calibration.

- Interlaboratory Validation : Share samples with collaborating labs for independent NMR/HPLC verification.

- Open Data : Deposit spectral data in repositories like PubChem or Zenodo for cross-referencing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.